molecular formula C13H20N2O2S B5765471 N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea

N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea

Cat. No. B5765471
M. Wt: 268.38 g/mol
InChI Key: BXHFTAGPJYSCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea, also known as A-86929, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the thiourea class of compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea involves its binding to the dopamine D1 receptor. This binding leads to the activation of intracellular signaling pathways, resulting in increased dopamine release in the brain. N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea has also been found to modulate the activity of other neurotransmitter systems, such as the glutamate system.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to improved motor function in animal models of Parkinson's disease. N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea has also been found to modulate the activity of other neurotransmitter systems, such as the glutamate system, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea has several advantages for use in lab experiments. It has a high affinity for the dopamine D1 receptor, making it a useful tool for studying the role of this receptor in various physiological processes. N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea has also been found to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, there are also limitations to its use in lab experiments. N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea has been found to have some off-target effects, which may complicate the interpretation of results. Additionally, N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea is a relatively expensive compound, which may limit its use in some research settings.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea. One area of interest is the potential use of this compound in the treatment of Parkinson's disease. Further studies are needed to determine the optimal dosing regimen and to evaluate the long-term safety and efficacy of N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea in this context. Another area of interest is the role of N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea in modulating the activity of other neurotransmitter systems, such as the glutamate system. Future research may also focus on the development of new compounds based on the structure of N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea, with improved selectivity and potency for the dopamine D1 receptor.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea involves the reaction of 2,5-dimethoxyphenyl isocyanate with isobutylamine in the presence of thiourea. The reaction yields N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea as a white crystalline solid. The purity of the compound can be verified using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the dopamine D1 receptor, making it a useful tool for studying the role of this receptor in various physiological processes. N-(2,5-dimethoxyphenyl)-N'-isobutylthiourea has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine release in the brain.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-9(2)8-14-13(18)15-11-7-10(16-3)5-6-12(11)17-4/h5-7,9H,8H2,1-4H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHFTAGPJYSCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)thiourea

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